N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide
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Overview
Description
N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a thiazole ring, and a phenylacetamide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic conditions. The fluorobenzyl group is then introduced via a nucleophilic substitution reaction, followed by the addition of the phenylacetamide moiety through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways involved in inflammation and cancer, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with a similar fluorobenzyl group, used as a precursor for high-performance polymers.
Uniqueness
N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide is unique due to its combination of a fluorobenzyl group, a thiazole ring, and a phenylacetamide moiety. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C20H19FN2O3S2 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[3-[(4-fluorophenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-phenylacetamide |
InChI |
InChI=1S/C20H19FN2O3S2/c21-16-8-6-15(7-9-16)11-23-17-12-28(25,26)13-18(17)27-20(23)22-19(24)10-14-4-2-1-3-5-14/h1-9,17-18H,10-13H2 |
InChI Key |
GUMHUIILVRVSRT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)CC3=CC=CC=C3)N2CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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